

# C.I. 16150 (Acid Red 26): A Technical Guide for Histological Applications

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## Compound of Interest

Compound Name: Ponceau MX

Cat. No.: B1216454

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This technical guide provides an in-depth overview of the histological applications of C.I. 16150, a synthetic azo dye also known as Acid Red 26, Ponceau 2R, and Xylidine Ponceau. Primarily utilized as a key component in the Masson's trichrome staining technique, this dye is instrumental in the differentiation of cytoplasmic elements from connective tissues. This document details the chemical properties, experimental protocols, and expected outcomes associated with the use of C.I. 16150 in a research and drug development context.

## Core Properties and Specifications

C.I. 16150 is an anionic dye that binds to positively charged proteins in tissue sections, imparting a vibrant red color. Its utility in histology is largely attributed to its role as a plasma stain in multi-step staining procedures.

Property	Specification
Colour Index Number	16150
Synonyms	Acid Red 26, Ponceau 2R, Xylidine Ponceau
Molecular Formula	$C_{18}H_{14}N_2Na_2O_7S_2$
Molecular Weight	480.42 g/mol
Appearance	Dark red powder
Solubility	Readily soluble in water, slightly soluble in ethanol
Absorption Maximum ( $\lambda_{max}$ )	Approximately 500-509 nm in water[1]
Histological Grade	Dye content typically >70%

## Primary Application: Masson's Trichrome Staining

The most prevalent use of C.I. 16150 is as a constituent of the Biebrich Scarlet-Acid Fuchsin solution in Masson's trichrome staining. This technique is a cornerstone in histology for differentiating collagenous connective tissue from muscle and cytoplasm, which is critical in the study of fibrosis and other pathological conditions.

## Principle of the Method

Masson's trichrome stain is a sequential, three-color staining method. The process begins with the staining of nuclei, typically with an iron hematoxylin. Subsequently, an acidic dye solution containing C.I. 16150 and Acid Fuchsin is applied, which stains acidophilic tissue components such as cytoplasm, muscle, and erythrocytes red. The key differentiation step involves the application of a polyacid, such as phosphomolybdic or phosphotungstic acid. This large molecule selectively removes the red dye from the collagen fibers, which are then counterstained with a contrasting color, usually blue or green, using Aniline Blue or Light Green.

## Experimental Protocol: Masson's Trichrome Stain

This protocol is a standard methodology for paraffin-embedded tissue sections. Optimization may be required for specific tissue types and fixation methods.

#### Reagents:

- Bouin's Solution (for mordanting)
- Weigert's Iron Hematoxylin
- Biebrich Scarlet-Acid Fuchsin Solution:
  - Ponceau de Xylidine (C.I. 16150): 0.5 g
  - Acid Fuchsin: 0.5 g
  - Distilled Water: 100 ml
  - Glacial Acetic Acid: 1 ml
- Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)
- Aniline Blue Solution (2.5% in 2% acetic acid) or Light Green SF Yellowish Solution
- 1% Acetic Acid Solution
- Graded Alcohols (70%, 95%, 100%)
- Xylene
- Resinous Mounting Medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Transfer through two changes of 100% ethanol for 3 minutes each.

- Hydrate through 95% and 70% ethanol for 3 minutes each.
- Rinse in distilled water.
- Mordanting (for formalin-fixed tissues):
  - Incubate slides in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.
  - Wash in running tap water until the yellow color is completely removed.
  - Rinse in distilled water.
- Nuclear Staining:
  - Stain in Weigert's iron hematoxylin for 10 minutes.
  - Wash in running tap water for 10 minutes.
  - Rinse in distilled water.
- Cytoplasmic Staining:
  - Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[\[1\]](#)
  - Rinse in distilled water.
- Differentiation:
  - Immerse in 5% Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.
- Collagen Staining:
  - Without rinsing, transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
  - Rinse briefly in distilled water.
- Final Differentiation:

- Differentiate in 1% acetic acid solution for 2-5 minutes.
- Rinse in distilled water.
- Dehydration and Mounting:
  - Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.
  - Clear in two changes of xylene for 3 minutes each.
  - Mount with a resinous mounting medium.

#### Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red<sup>[1]</sup>
- Collagen: Blue or Green<sup>[1]</sup>

## Troubleshooting Common Issues

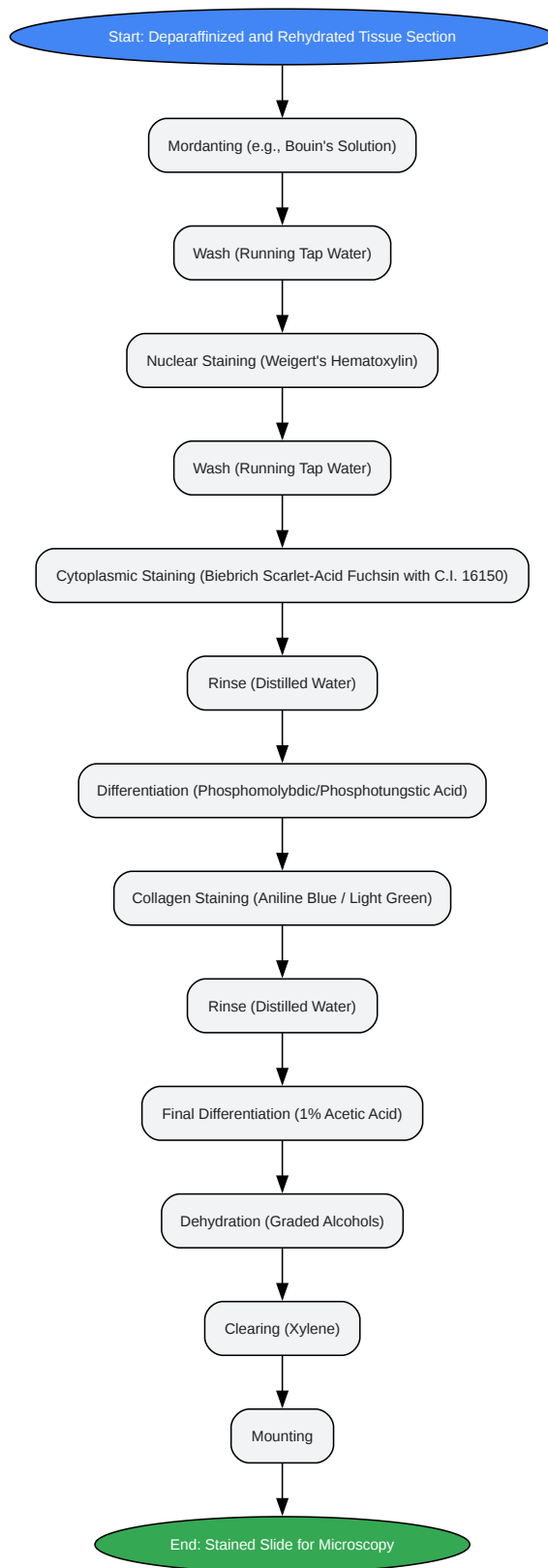
- Weak Red Staining: Ensure the pH of the Biebrich Scarlet-Acid Fuchsin solution is acidic. Inadequate mordanting can also lead to weak staining.
- Red Collagen: Insufficient differentiation with phosphomolybdic/phosphotungstic acid. Increase the differentiation time.
- Pale Blue/Green Collagen: Over-differentiation in acetic acid after collagen staining. Reduce the time in the acetic acid solution.

## Alternative Applications

While the predominant use of C.I. 16150 is in Masson's trichrome, it can potentially be used as a red counterstain in other histological techniques where differentiation of cytoplasmic components is required. However, its application in other standardized histological protocols is not well-documented.

## Visualizing the Workflow

To facilitate the understanding of the experimental process, the following diagrams illustrate the logical flow of the Masson's Trichrome staining procedure.



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Caption: Workflow of the Masson's Trichrome Staining Protocol.



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Caption: Logical Flow of Differential Staining in Masson's Trichrome.

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## References

- 1. biognost.com [biognost.com]
- To cite this document: BenchChem. [C.I. 16150 (Acid Red 26): A Technical Guide for Histological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216454#c-i-16150-dye-uses-in-histology\]](https://www.benchchem.com/product/b1216454#c-i-16150-dye-uses-in-histology)

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